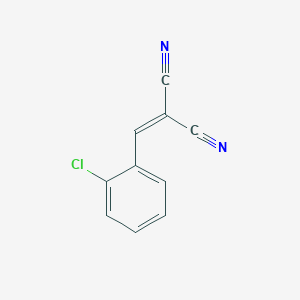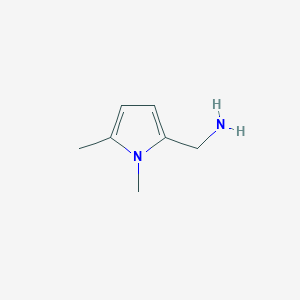
1,5-Dihydro-4-(4-(1H-imidazol-1-yl)phenyl)-3-methyl-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dihydro-4-(4-(1H-imidazol-1-yl)phenyl)-3-methyl-2H-pyrrol-2-one, also known as CPI-1189, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrrolones and has been shown to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 1,5-Dihydro-4-(4-(1H-imidazol-1-yl)phenyl)-3-methyl-2H-pyrrol-2-one is not fully understood, but it is believed to act through multiple pathways. 1,5-Dihydro-4-(4-(1H-imidazol-1-yl)phenyl)-3-methyl-2H-pyrrol-2-one has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of the enzyme phosphodiesterase-4 (PDE4), which is involved in the regulation of cellular signaling pathways.
Efectos Bioquímicos Y Fisiológicos
1,5-Dihydro-4-(4-(1H-imidazol-1-yl)phenyl)-3-methyl-2H-pyrrol-2-one has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. 1,5-Dihydro-4-(4-(1H-imidazol-1-yl)phenyl)-3-methyl-2H-pyrrol-2-one has also been shown to induce apoptosis in cancer cells and to protect neurons from oxidative stress-induced damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1,5-Dihydro-4-(4-(1H-imidazol-1-yl)phenyl)-3-methyl-2H-pyrrol-2-one in lab experiments include its high purity and yield, its well-established synthesis method, and its potential therapeutic applications. However, the limitations of using 1,5-Dihydro-4-(4-(1H-imidazol-1-yl)phenyl)-3-methyl-2H-pyrrol-2-one in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several potential future directions for the study of 1,5-Dihydro-4-(4-(1H-imidazol-1-yl)phenyl)-3-methyl-2H-pyrrol-2-one. These include further studies to fully understand its mechanism of action, the development of new synthetic methods to improve its yield and purity, and the evaluation of its potential therapeutic applications in clinical trials. Additionally, the use of 1,5-Dihydro-4-(4-(1H-imidazol-1-yl)phenyl)-3-methyl-2H-pyrrol-2-one in combination with other drugs or therapies may also be explored to enhance its effectiveness.
Métodos De Síntesis
The synthesis of 1,5-Dihydro-4-(4-(1H-imidazol-1-yl)phenyl)-3-methyl-2H-pyrrol-2-one involves the condensation of 4-(1H-imidazol-1-yl)benzaldehyde with 3-methyl-2-cyclohexen-1-one in the presence of a base catalyst. The resulting product is then reduced to yield 1,5-Dihydro-4-(4-(1H-imidazol-1-yl)phenyl)-3-methyl-2H-pyrrol-2-one. The synthesis of this compound has been optimized to yield high purity and high yield.
Aplicaciones Científicas De Investigación
1,5-Dihydro-4-(4-(1H-imidazol-1-yl)phenyl)-3-methyl-2H-pyrrol-2-one has been extensively studied for its potential therapeutic applications in a range of medical conditions. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. 1,5-Dihydro-4-(4-(1H-imidazol-1-yl)phenyl)-3-methyl-2H-pyrrol-2-one has been studied in vitro and in vivo, and has shown promising results in preclinical studies.
Propiedades
Número CAS |
115621-49-3 |
|---|---|
Nombre del producto |
1,5-Dihydro-4-(4-(1H-imidazol-1-yl)phenyl)-3-methyl-2H-pyrrol-2-one |
Fórmula molecular |
C14H13N3O |
Peso molecular |
239.27 g/mol |
Nombre IUPAC |
3-(4-imidazol-1-ylphenyl)-4-methyl-1,2-dihydropyrrol-5-one |
InChI |
InChI=1S/C14H13N3O/c1-10-13(8-16-14(10)18)11-2-4-12(5-3-11)17-7-6-15-9-17/h2-7,9H,8H2,1H3,(H,16,18) |
Clave InChI |
LFSVTQCVEVAXED-UHFFFAOYSA-N |
SMILES |
CC1=C(CNC1=O)C2=CC=C(C=C2)N3C=CN=C3 |
SMILES canónico |
CC1=C(CNC1=O)C2=CC=C(C=C2)N3C=CN=C3 |
Otros números CAS |
115621-49-3 |
Sinónimos |
1,5-DH-IPMPO 1,5-dihydro-4-(4-(1H-imidazol-1-yl)phenyl)-3-methyl-2H-pyrrol-2-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



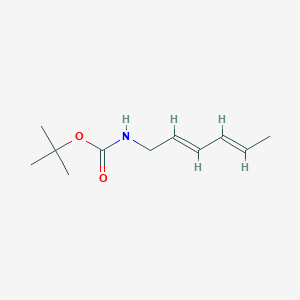
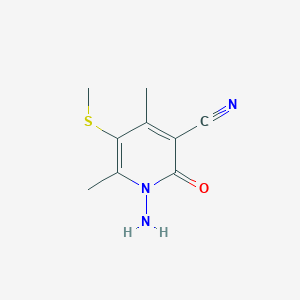
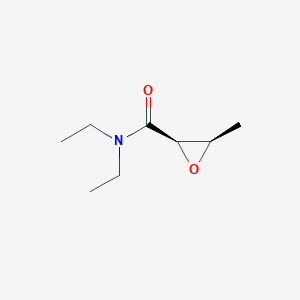
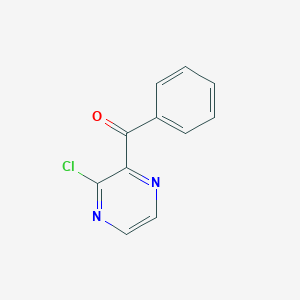
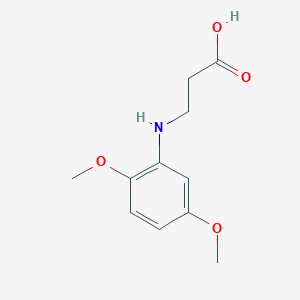
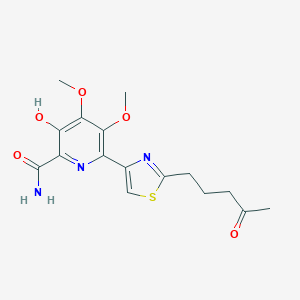
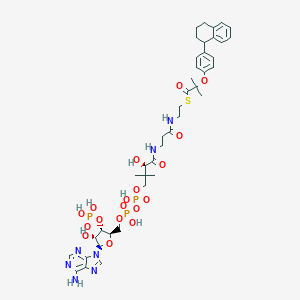
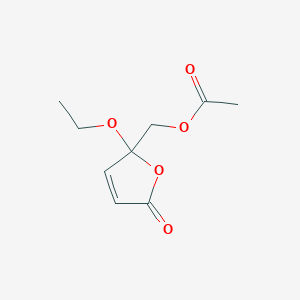
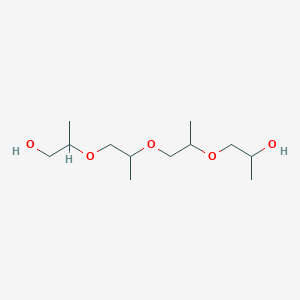
![Ethyl 9-(2-ethoxy-2-oxoethyl)-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B38145.png)
![N-(3-Methylphenyl)-N-[4-(phenylazo)phenyl]amine](/img/structure/B38146.png)
![5,6-Diamino-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B38149.png)
